molecular formula C9H19N2O2Si B14501730 CID 78065210

CID 78065210

Cat. No.: B14501730
M. Wt: 215.34 g/mol
InChI Key: JHPSQVRLBHBDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78065210” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78065210 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065210 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065210 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

CID 78065210 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and properties

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study. Further research is needed to fully explore its capabilities and potential benefits.

Properties

Molecular Formula

C9H19N2O2Si

Molecular Weight

215.34 g/mol

InChI

InChI=1S/C9H19N2O2Si/c1-14(10-2-6-12-7-3-10)11-4-8-13-9-5-11/h2-9H2,1H3

InChI Key

JHPSQVRLBHBDSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](N1CCOCC1)N2CCOCC2

Origin of Product

United States

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